molecular formula C19H15N B1219997 7,10-Dimethylbenz[c]acridine CAS No. 2381-40-0

7,10-Dimethylbenz[c]acridine

Cat. No.: B1219997
CAS No.: 2381-40-0
M. Wt: 257.3 g/mol
InChI Key: RCWNHXIFXQTICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 7,10-Dimethylbenz[c]acridine is the respiratory system

Mode of Action

It is known that this compound can neutralize acids in exothermic reactions to form salts plus water . It may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

It has been found that the monofunctionalized dihydrodiol metabolites of this compound are formed in incubations with rat liver microsomes . This suggests that this compound may interact with enzymes in the liver to undergo metabolic transformations.

Result of Action

It is known to be a highly carcinogenic polycyclic aza-aromatic compound , suggesting that it may have significant impacts on cellular processes and could potentially lead to the development of cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . These substances could potentially alter the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

7,10-Dimethylbenz[c]acridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is metabolized by hepatic microsomal enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can form adducts with DNA, leading to mutagenic and carcinogenic effects. The interaction of this compound with deoxyribonucleic acid (DNA) is a critical aspect of its biochemical properties .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce neoplastic transformation in secondary hamster embryo cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and promoting carcinogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to DNA, forming adducts that can cause mutations and initiate carcinogenesis . Additionally, it can inhibit or activate various enzymes involved in its metabolism, such as cytochrome P450 enzymes . These interactions contribute to its overall carcinogenic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable DNA adducts, leading to persistent genetic damage . Additionally, its metabolites can accumulate over time, further contributing to its carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there are threshold effects, where a certain dosage level is required to observe carcinogenic effects. High doses of this compound can cause severe toxicity, including liver damage and increased risk of cancer .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by hepatic microsomal enzymes. The compound undergoes oxidation and reduction reactions, leading to the formation of dihydrodiol metabolites . These metabolites can further interact with DNA, forming adducts that contribute to its carcinogenic potential. The metabolic pathways of this compound are crucial for understanding its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in the liver and other tissues, where it exerts its carcinogenic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it interacts with DNA and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenz[c]acridine involves the reaction of benz[c]acridine with methylating agents. One common method is the methylation of benz[c]acridine using methyl iodide in the presence of a strong base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired product yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 7,10-Dimethylbenz[c]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products:

Scientific Research Applications

7,10-Dimethylbenz[c]acridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7,10-Dimethylbenz[c]acridine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This compound’s distinct properties make it valuable in various research applications, particularly in studying DNA interactions and potential therapeutic uses .

Properties

IUPAC Name

7,10-dimethylbenzo[c]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-12-7-9-15-13(2)16-10-8-14-5-3-4-6-17(14)19(16)20-18(15)11-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWNHXIFXQTICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075203
Record name Benz[c]acridine, 7,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-40-0
Record name 7,10-Dimethylbenz[c]acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2381-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10-Dimethylbenz(c)acridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[c]acridine, 7,10-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,10-Dimethylbenz[c]acridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7,10-DIMETHYLBENZ(C)ACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T32F8U46T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,10-Dimethylbenz[c]acridine
Reactant of Route 2
Reactant of Route 2
7,10-Dimethylbenz[c]acridine
Reactant of Route 3
Reactant of Route 3
7,10-Dimethylbenz[c]acridine
Reactant of Route 4
7,10-Dimethylbenz[c]acridine
Reactant of Route 5
Reactant of Route 5
7,10-Dimethylbenz[c]acridine
Reactant of Route 6
Reactant of Route 6
7,10-Dimethylbenz[c]acridine
Customer
Q & A

Q1: How does 7,10-Dimethylbenz[c]acridine exert its carcinogenic effects?

A: While the exact mechanism remains unclear, research suggests that this compound's carcinogenicity likely stems from its metabolites rather than the parent compound itself. Specifically, the 3,4-dihydrodiol metabolites exhibit significantly higher mutagenicity compared to the parent compound and other metabolites like alcohols. [] This points to the involvement of bay-region diolepoxides, formed during the metabolism of this compound, as key carcinogenic intermediates. [] This pattern aligns with observations in other aza-aromatic compounds and polycyclic aromatic hydrocarbons. []

Q2: What are the major metabolic pathways of this compound in the liver?

A: Studies using rat liver microsomes reveal that this compound undergoes various metabolic transformations. [, ] The predominant pathway involves oxidation of the methyl groups, particularly at the 8,9,10,11-ring. [] Additionally, dihydrodiols, epoxides, phenols, and secondary metabolites are also produced. [] Notably, the 3,4-dihydrodiol is consistently formed, while the presence of the 9-methyl group hinders dihydrodiol formation at the 8,9-position. []

Q3: How does inducing liver enzymes affect the metabolism of this compound?

A: Pretreating rats with either phenobarbital or 3-methylcholanthrene, both inducers of specific liver enzymes, significantly alters the metabolic profile of this compound. [] Phenobarbital induction primarily enhances the formation of alcohols from methyl group oxidation on the 8,9,10,11-ring. [] In contrast, 3-methylcholanthrene induction leads to the production of both 7- and 9- (or 10-) monoalcohols. [] These findings demonstrate the influence of specific enzyme induction on the metabolic fate and potentially, the carcinogenic activity of this compound.

Q4: What is the role of epoxide hydrolase in the metabolism of this compound?

A: Epoxide hydrolase plays a crucial role in detoxifying epoxides, which are often reactive and potentially carcinogenic. [] When this enzyme is inhibited in in vitro studies using 3,3,3-trichloropropane-1,2-oxide, dihydrodiol formation from this compound is almost completely abolished. [] Consequently, there is a significant increase in the relative amounts of both phenols and epoxides. [] This highlights the importance of epoxide hydrolase in modulating the balance between potentially carcinogenic metabolites and detoxification products.

Q5: What is the stereochemical preference for dihydrodiol formation from this compound?

A: Research utilizing chiral analysis techniques like circular dichroism spectroscopy and diastereomeric ester formation reveals a consistent stereochemical preference in the formation of dihydrodiol metabolites from this compound. [] The R,R-configuration predominates, with optical purities exceeding 86% for non-K-region dihydrodiols and ranging from 56-68% for the K-region dihydrodiols. [] This stereoselectivity suggests specific interactions between the enzyme active sites and the substrate, influencing the orientation of metabolite formation.

Q6: What are the implications of this compound's high mutagenicity for its carcinogenic potential?

A: The high mutagenicity observed for this compound's 3,4-dihydrodiol metabolites, exceeding that of the parent compound itself, raises concerns about its carcinogenic potential. [, ] Mutagenicity, or the ability to induce mutations in DNA, is often correlated with carcinogenicity. [] These findings emphasize the need for further investigations into the specific DNA adducts formed by these metabolites and their role in initiating tumor development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.